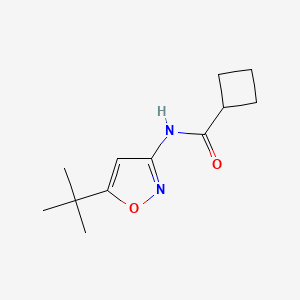![molecular formula C17H15NO2 B4996085 5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B4996085.png)
5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol, also known as MDPV, is a psychoactive drug that belongs to the class of synthetic cathinones. MDPV is a potent psychostimulant that acts on the central nervous system and produces effects similar to those of cocaine and amphetamines. MDPV has been a subject of scientific research due to its potential use as a tool in the study of the brain and its functions.
Wirkmechanismus
5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol acts as a reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This compound also acts as a substrate for the transporters that normally remove these neurotransmitters from the synapse, which leads to their accumulation and prolonged effects.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, sweating, and pupil dilation. This compound also produces behavioral effects such as increased locomotion, stereotypy, and self-administration in animals.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has several advantages for use in laboratory experiments, including its potency, selectivity, and rapid onset of action. However, its high abuse potential and potential for toxicity limit its use in certain experiments and require careful handling and monitoring.
Zukünftige Richtungen
Future research on 5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol may focus on its potential use as a tool in the study of addiction and the neurobiological basis of drug-seeking behavior. This compound may also be used to study the effects of psychostimulants on other neurotransmitter systems and their interactions with other drugs of abuse. Additionally, the development of new analogs of this compound may lead to the discovery of new drugs with improved selectivity and safety profiles.
Synthesemethoden
5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol is synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2-amino-1-phenyl-1-propanol in the presence of hydrochloric acid. The resulting product is purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been used in scientific research to study the effects of psychostimulants on the brain and behavior. This compound has been shown to increase dopamine and norepinephrine release in the brain, which is associated with the reinforcing effects of drugs of abuse. This compound has also been used to study the mechanisms of addiction and the neurobiological basis of drug-seeking behavior.
Eigenschaften
IUPAC Name |
5-methyl-2-[3-(2-methylphenyl)-1,2-oxazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-14(16(19)9-11)17-10-15(18-20-17)13-6-4-3-5-12(13)2/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWYPEIGGSVNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4996017.png)
![3-isobutyl-1-methyl-8-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4996025.png)

![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B4996034.png)


![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-mesityl-beta-alaninamide hydrochloride](/img/structure/B4996073.png)
![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4996079.png)



![3-{[(4-fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4996109.png)
![3-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4996114.png)
